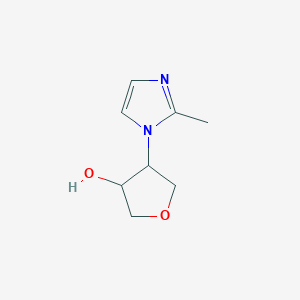

4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-9-2-3-10(6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRPTVDSEVXCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2COCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Methyl 1h Imidazol 1 Yl Oxolan 3 Ol

Strategies for the Synthesis of the 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol Core

The synthesis of the target molecule, this compound, is a multi-step process that involves the careful construction of both the imidazole (B134444) and oxolane rings and their subsequent linkage. A highly convergent and efficient strategy involves the initial N-alkylation of a pre-formed 2-methylimidazole (B133640) ring with a suitable three-carbon electrophile, followed by an intramolecular cyclization to form the oxolane ring. This approach allows for precise control over the final structure.

Imidazole Ring Construction and Functionalization

The 2-methylimidazole moiety is a common and commercially available starting material. However, for a comprehensive understanding, its fundamental synthesis is relevant. The construction of substituted imidazole rings can be achieved through various established methods. beilstein-journals.orgnih.gov One common approach is a variation of the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 2-methylimidazole, this would typically involve the reaction of glyoxal, acetaldehyde, and ammonia.

Another versatile method is the reaction of ethylenediamine (B42938) with acetic acid or its derivatives under dehydrating conditions. Functionalization of the imidazole ring is also a key aspect. The imidazole ring contains two nitrogen atoms, N1 and N3. In 2-methylimidazole, these two nitrogens are equivalent due to tautomerism. However, once substituted at one nitrogen, the remaining nitrogen becomes distinct, influencing subsequent reactions.

Oxolane Ring Formation and Derivatization

The formation of the oxolane (tetrahydrofuran) ring in the target molecule is most effectively achieved via an intramolecular cyclization reaction. This method builds the ring as a final step from a linear precursor that is already attached to the imidazole moiety.

Specifically, this involves an intramolecular Williamson ether synthesis. The precursor, typically a 1-(2,3-dihydroxypropyl)-2-methylimidazole or a derivative with a suitable leaving group at the 3-position (e.g., a halide), undergoes cyclization under basic conditions. A base is used to deprotonate the secondary hydroxyl group at the C2' position of the propyl chain, converting it into a nucleophilic alkoxide. This alkoxide then attacks the terminal carbon (C3'), displacing the leaving group and closing the five-membered oxolane ring. The choice of base and solvent is critical to optimize the yield of this cyclization and minimize competing side reactions, such as intermolecular condensation. researchgate.net

Coupling Reactions for Imidazole-Oxolane Linkage

The crucial carbon-nitrogen bond connecting the imidazole and oxolane precursors is typically formed through a nucleophilic substitution reaction. The nitrogen atom of 2-methylimidazole acts as a nucleophile, attacking an electrophilic three-carbon synthon.

A highly effective electrophile for this purpose is epichlorohydrin. The reaction proceeds via a regioselective SN2 attack of one of the imidazole nitrogens on the terminal, less sterically hindered carbon of the epoxide ring of epichlorohydrin. This ring-opening reaction yields an intermediate, 1-(3-chloro-2-hydroxypropyl)-2-methyl-1H-imidazole. This single reaction both couples the two core fragments and installs the necessary functional groups (a hydroxyl group and a leaving group) in the correct positions for the subsequent oxolane ring formation step described in section 2.1.2. semanticscholar.org

Regioselective Synthesis and Control of Substitution Patterns

Achieving the correct substitution pattern in this compound requires strict regiochemical control during the key bond-forming steps.

First, during the N-alkylation of 2-methylimidazole with an electrophile like epichlorohydrin, the substitution must occur at the N1 position. 2-Methylimidazole is an unsymmetrical heterocycle, and alkylation can theoretically occur at either nitrogen. However, the presence of the methyl group at the C2 position provides significant steric hindrance. otago.ac.nz This steric effect directs the incoming, relatively bulky electrophile to attack the less hindered N1 nitrogen atom, leading to the desired 1-substituted regioisomer with high selectivity. nih.govotago.ac.nz

Second, the nucleophilic ring-opening of the epoxide by the imidazole nitrogen must also be regioselective. In accordance with the principles of SN2 reactions, the nucleophilic attack on an unsymmetrical epoxide under neutral or basic conditions occurs at the less substituted carbon atom. semanticscholar.org Therefore, the imidazole nitrogen attacks the terminal CH2 group of epichlorohydrin, rather than the internal CH group, ensuring the formation of a 2-hydroxypropyl linkage, which is essential for the subsequent formation of the desired oxolan-3-ol structure.

The table below illustrates the factors influencing regioselectivity in the key synthetic steps.

| Reaction Step | Reactants | Key Factors Influencing Regioselectivity | Desired Outcome |

| N-Alkylation | 2-Methylimidazole + Epichlorohydrin | Steric hindrance from C2-methyl group. | Substitution at the N1 position. |

| Epoxide Ring-Opening | Imidazole Nitrogen + Epoxide Ring | SN2 mechanism favors attack at the least sterically hindered carbon. | Attack at the terminal carbon of the epoxide. |

| Intramolecular Cyclization | 1-(3-chloro-2-hydroxypropyl)-2-methyl-1H-imidazole | Proximity of the C2'-hydroxyl group to the C3'-carbon bearing the leaving group. | Formation of a 5-membered oxolane ring. |

Derivatization Strategies for Analogues of this compound

Modification of the Imidazole Nitrogen (N1)

Direct modification of the imidazole nitrogen at the N1 position in the final compound is not a feasible derivatization strategy. The N1 atom is a tertiary amine, and its fourth valence is the covalent bond that forms the crucial linkage to the oxolane ring. Any reaction targeting this position would likely lead to the cleavage of the core imidazole-oxolane structure.

However, analogues can be synthesized by modifying the N3 nitrogen of the imidazole ring. The N3 atom possesses a lone pair of electrons and can act as a nucleophile. A common derivatization strategy is quaternization , where the N3 nitrogen is alkylated to form a positively charged imidazolium (B1220033) salt. researchgate.net This is typically achieved by reacting this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). rsc.orgnih.gov This reaction introduces a new substituent and a permanent positive charge, significantly altering the electronic properties and solubility of the molecule.

The general scheme for this derivatization is shown below:

Where R is an alkyl group and X is a halide.

This approach allows for the creation of a library of imidazolium salt analogues, which can be used to probe structure-activity relationships. The table below provides representative conditions for such quaternization reactions based on established literature for N-substituted imidazoles. researchgate.netrsc.org

| Alkylating Agent (R-X) | Solvent | Typical Temperature | Product Type |

| Methyl Iodide (CH₃I) | Acetonitrile | Room Temperature | Imidazolium Iodide Salt |

| Ethyl Bromide (CH₃CH₂Br) | Benzene | Reflux | Imidazolium Bromide Salt |

| Benzyl Chloride (BnCl) | Toluene | 80 °C | Imidazolium Chloride Salt |

Functionalization of the 2-Methyl Group on the Imidazole Ring

The 2-methyl group on the imidazole ring is a key site for chemical modification. While the imidazole ring itself is aromatic and relatively stable, the methyl group is susceptible to a range of reactions, particularly those involving deprotonation or condensation.

The acidity of the protons on the 2-methyl group is enhanced by the adjacent electron-withdrawing imidazole ring. This allows for deprotonation with a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling the introduction of new functional groups. For example, reaction with aldehydes or ketones can yield corresponding alcohol derivatives after a work-up. tsijournals.com

Condensation reactions with aldehydes, particularly aromatic aldehydes, can occur under basic conditions to form styryl-type derivatives. Nitration of 2-methylimidazole is known to produce the 5-nitro derivative, indicating the reactivity of the imidazole ring itself, which could be a competing reaction pathway depending on the conditions. wikipedia.org

Table 1: Potential Functionalization Reactions at the 2-Methyl Group

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| Deprotonation-Alkylation | 1. n-Butyllithium 2. Alkyl halide (R-X) | 2-Alkylimidazole derivative | tsijournals.com |

| Condensation | Aromatic aldehyde (ArCHO), Base | 2-Styrylimidazole derivative | wikipedia.org |

| Hydroxymethylation | 1. n-Butyllithium 2. Formaldehyde | (1H-imidazol-2-yl)methanol derivative | tsijournals.com |

Chemical Modifications of the Oxolane Ring Hydroxyl Group (C3)

The secondary hydroxyl group at the C3 position of the oxolane ring is a versatile functional handle for a variety of chemical transformations. Standard reactions for secondary alcohols, such as oxidation, esterification, and etherification, can be readily applied.

Oxidation of the C3-hydroxyl group would yield the corresponding ketone, 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-one. This transformation can be achieved using a range of oxidizing agents, from harsher chromium-based reagents to milder conditions like Swern or Dess-Martin periodinane oxidation. The resulting ketone is a valuable intermediate for further modifications, such as reductive amination or additions of organometallic reagents.

Esterification and etherification reactions can be used to introduce a wide array of substituents, potentially modulating the molecule's physicochemical properties. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Ether formation can be accomplished via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base like sodium hydride, followed by reaction with an alkyl halide.

Furthermore, biocatalytic methods offer a green alternative for modifications at this center. Alcohol dehydrogenases (ADHs) can catalyze both the oxidation of the alcohol to the ketone and the stereoselective reduction of the ketone to the alcohol, providing access to specific enantiopure isomers. nih.govmdpi.comresearchgate.netwisdomlib.org

Table 2: Representative Modifications of the C3-Hydroxyl Group

| Reaction Type | Reagents / Catalyst | Potential Product | Reference |

|---|---|---|---|

| Oxidation | PCC, DMP, or Swern conditions | Oxolan-3-one derivative | rsc.org |

| Esterification | Acyl chloride (RCOCl), Pyridine | Oxolan-3-yl ester derivative | thieme-connect.com |

| Etherification (Williamson) | 1. NaH 2. Alkyl halide (R-X) | 3-Alkoxyoxolane derivative | nih.gov |

| Biocatalytic Oxidation/Reduction | Alcohol Dehydrogenase (ADH), Cofactor | Oxolan-3-one or stereoisomer of the alcohol | nih.govnih.gov |

Derivatization at the Oxolane C4 Position

Direct derivatization at the C4 position of the oxolane ring, which bears the C-N bond to the imidazole, is challenging without disrupting the ring structure. The C-N bond is generally stable, but the ether linkage within the oxolane ring makes it susceptible to ring-opening reactions under strong acidic or Lewis acidic conditions. acs.org

Such ring-opening reactions, initiated by protonation or coordination to the ring oxygen, could be followed by nucleophilic attack at either C2 or C5, leading to a linear derivative. While this represents a significant modification of the original scaffold, it is a potential pathway for derivatization.

Alternative strategies could involve reactions that proceed through elimination if a suitable leaving group were present on an adjacent carbon. However, in the parent molecule, this is not a straightforward transformation. More advanced synthetic strategies might envision the synthesis of an oxolane precursor with a leaving group at the C4 position, which could then be displaced by 2-methylimidazole in a nucleophilic substitution step to form the target structure. This approach, however, relates to the synthesis of the core structure rather than the derivatization of the final molecule.

Green Chemistry Approaches in the Synthesis of Related Imidazole-Oxolane Structures

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles and their derivatives. researchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

For the imidazole component, multicomponent reactions (MCRs) such as the Debus-Japp-Radziszewski reaction offer a highly atom-economical route. tandfonline.comnih.gov These reactions often proceed in greener solvents like water or bio-based solvents such as ethyl lactate, sometimes even under catalyst-free conditions. tandfonline.comnih.gov The use of microwave irradiation can also significantly reduce reaction times and energy consumption compared to conventional heating. derpharmachemica.com Solvent-free reaction conditions have also been developed, further enhancing the environmental profile of imidazole synthesis. asianpubs.org

For the oxolane (tetrahydrofuran) portion, particularly the chiral alcohol moiety, biocatalysis presents a powerful green tool. The asymmetric reduction of a prochiral ketone precursor using ketoreductases or whole-cell systems can establish the desired stereocenter with high enantioselectivity, operating in aqueous media under mild conditions. nih.govresearchgate.net This avoids the need for chiral auxiliaries or stoichiometric chiral reagents often used in traditional asymmetric synthesis.

Combining these strategies, a green synthesis of an imidazole-oxolane structure could involve a biocatalytic reduction to form a key chiral alcohol intermediate, followed by further functionalization and coupling with an imidazole moiety synthesized via a solvent-free or aqueous multicomponent reaction.

Table 3: Green Chemistry Strategies for Imidazole Synthesis

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Using water, ethyl lactate, or deep eutectic solvents (DESs). | Reduced toxicity, biodegradability, recyclability. | tandfonline.comnih.govresearchgate.net |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials (e.g., Debus-Japp-Radziszewski). | High atom economy, reduced waste, operational simplicity. | tandfonline.comrsc.org |

| Catalyst-Free Synthesis | Reactions promoted by green solvents or thermal conditions without a catalyst. | Avoids toxic metal catalysts, simplifies purification. | tandfonline.com |

| Solvent-Free Reactions | Reactants are mixed and heated without a solvent. | Eliminates solvent waste, often high-yielding. | asianpubs.org |

Stereochemical Investigations of 4 2 Methyl 1h Imidazol 1 Yl Oxolan 3 Ol

Chirality and Stereoisomerism in 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol

The molecular structure of this compound contains two chiral centers at the C3 and C4 positions of the oxolane (tetrahydrofuran) ring. The presence of these two stereocenters means that the compound can exist as a total of four possible stereoisomers. These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric.

Theoretical Stereoisomers of this compound:

| Stereoisomer Pair | Relationship |

| (3R,4R) and (3S,4S) | Enantiomers |

| (3R,4S) and (3S,4R) | Enantiomers |

| (3R,4R) and (3R,4S) | Diastereomers |

| (3R,4R) and (3S,4R) | Diastereomers |

| (3S,4S) and (3R,4S) | Diastereomers |

| (3S,4S) and (3S,4R) | Diastereomers |

Without experimental data, the precise nature and properties of these individual stereoisomers remain theoretical.

Stereoselective Synthetic Routes Towards Specific Isomers

Detailed and specific stereoselective synthetic routes for this compound are not described in the current body of scientific literature. General strategies for the asymmetric synthesis of substituted tetrahydrofurans often involve methods such as chiral pool synthesis, the use of chiral auxiliaries, or asymmetric catalysis. These approaches allow for the control of stereochemistry during the formation of the heterocyclic ring or the introduction of substituents. However, the application of these methods to achieve specific isomers of this compound has not been reported.

Diastereomeric and Enantiomeric Separations and Characterization

Consistent with the lack of specific synthetic routes, there is no available information on the separation and characterization of the diastereomers and enantiomers of this compound. Standard techniques for separating stereoisomers include chiral chromatography (e.g., HPLC with a chiral stationary phase) for enantiomers and conventional chromatography methods (e.g., column chromatography) for diastereomers, which have different physical properties. Characterization would typically involve techniques such as NMR spectroscopy, X-ray crystallography, and measurement of optical rotation, but such data for the individual stereoisomers of this compound are not publicly available.

Impact of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with other chiral molecules, such as biological receptors and enzymes. While it is a fundamental principle in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and metabolic profiles, the specific impact of the stereochemistry of this compound on its molecular recognition and biological interactions has not been investigated in published studies. Any discussion on this topic would be purely speculative without supporting experimental evidence.

Advanced Spectroscopic and Structural Analysis of 4 2 Methyl 1h Imidazol 1 Yl Oxolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A full assignment of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provides a complete connectivity map of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the oxolane ring (also known as tetrahydrofuran) would appear as a complex set of multiplets in the aliphatic region. The hydroxyl proton (3-OH) would typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons of the 2-methyl-1H-imidazole ring would be observed in the aromatic region, with the two imidazole (B134444) ring protons appearing as distinct singlets or doublets and the methyl group protons as a characteristic singlet further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a separate signal. The carbons of the oxolane ring are expected in the aliphatic region, with the carbon bearing the hydroxyl group (C3) and the carbon attached to the imidazole nitrogen (C4) being the most downfield of this group. The imidazole ring carbons would resonate in the aromatic region, and the methyl carbon would be found at a characteristic upfield chemical shift.

2D NMR Spectroscopy: To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals for all C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection point between the oxolane ring and the imidazole moiety and for assigning quaternary carbons.

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole-H (C4/C5) | ~7.0 - 7.5 | d, s |

| Oxolane-H4 | ~4.5 - 5.0 | m |

| Oxolane-H3 | ~4.0 - 4.5 | m |

| Oxolane-H2, H5 | ~3.5 - 4.2 | m |

| Imidazole-CH₃ | ~2.3 - 2.5 | s |

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Imidazole-C2 | ~145 |

| Imidazole-C4/C5 | ~120 - 130 |

| Oxolane-C3 | ~70 - 75 |

| Oxolane-C5 | ~65 - 70 |

| Oxolane-C4 | ~55 - 60 |

| Oxolane-C2 | ~50 - 55 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aliphatic oxolane ring and the methyl group would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the imidazole ring may be observed just above 3000 cm⁻¹.

The C-O stretching vibration of the alcohol and the ether linkage in the oxolane ring would result in strong bands in the fingerprint region, typically between 1050 and 1260 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected to show absorptions in the 1500-1650 cm⁻¹ region.

Characteristic FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Imidazole C-H | C-H Stretch | ~3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Imidazole Ring | C=N, C=C Stretch | 1500 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound (C₈H₁₂N₂O₂), the molecular weight is 168.19 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺ at m/z 169.0977).

The fragmentation pattern provides further structural information. Common fragmentation pathways would likely involve the cleavage of the oxolane ring or the loss of small neutral molecules. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. Cleavage of the bond between the imidazole ring and the oxolane ring would lead to fragments corresponding to the 2-methyl-imidazole cation and the oxolan-3-ol radical cation or vice versa.

Expected Mass Spectrometry Data:

| Ion | Formula | m/z (calculated) | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | 169.0977 | Protonated Molecular Ion |

| [M]⁺ | C₈H₁₂N₂O₂⁺ | 168.0900 | Molecular Ion |

| [M-H₂O]⁺ | C₈H₁₀N₂O⁺ | 150.0793 | Loss of water |

| [C₄H₇N₂]⁺ | C₄H₇N₂⁺ | 83.0609 | 2-methyl-imidazolyl fragment |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. mdpi.com

This technique would reveal the solid-state conformation of the molecule, including the puckering of the oxolane ring and the relative orientation of the imidazole and oxolane rings. researchgate.net The crystal packing would be determined by intermolecular interactions, primarily hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the imidazole ring. researchgate.netjournalspress.com These interactions play a crucial role in the supramolecular architecture of the compound in the solid state. For the related 2-methylimidazole (B133640), N–H···N hydrogen bonds link the molecules together, forming infinite chains. researchgate.net

Typical Crystallographic Parameters for Related Structures:

| Parameter | Description | Expected Value Range |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal | e.g., P2₁/c, P-1 |

| Bond Lengths (Å) | Distance between atomic nuclei | C-C: ~1.54, C-N: ~1.38, C=N: ~1.33, C-O: ~1.43 |

| Bond Angles (°) | Angle between three connected atoms | ~109.5° for sp³ carbons, ~107-120° for ring atoms |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

Since this compound possesses two stereocenters (C3 and C4 of the oxolane ring), it can exist as different stereoisomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral molecule in solution. americanlaboratory.comnih.gov

These methods measure the differential absorption of left and right circularly polarized light. nih.govnih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The standard approach involves comparing the experimentally measured ECD or VCD spectrum with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govnih.govschrodinger.com

A good match between the signs and relative intensities of the experimental and calculated spectral bands allows for the unambiguous assignment of the absolute configuration (e.g., (3R,4S), (3S,4R), etc.) of the enantiomer being studied. americanlaboratory.comnih.gov VCD, which measures circular dichroism in the infrared region, is particularly powerful as it provides more resolved bands that are sensitive to the molecule's conformational flexibility. schrodinger.commdpi.com

Methodology for Absolute Configuration Determination:

Experimental Measurement: Obtain the ECD and/or VCD spectrum of the purified enantiomer.

Conformational Search: Perform a computational conformational search to identify all low-energy conformers of one enantiomer.

Quantum Chemical Calculations: For each low-energy conformer, calculate the ECD and VCD spectra using TDDFT.

Spectral Averaging: Obtain a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparison: Compare the experimental spectrum with the calculated spectrum. A match confirms the absolute configuration; a mirror-image spectrum indicates the opposite enantiomer. americanlaboratory.com

Computational and Theoretical Studies of 4 2 Methyl 1h Imidazol 1 Yl Oxolan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecule's geometry and calculate various electronic descriptors. nih.govnih.gov These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron density in the HOMO is expected to be localized on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across the oxolane ring and the imidazole moiety.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential. This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding and interactions with biological receptors. The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group are anticipated to be regions of negative potential, indicating their role as hydrogen bond acceptors, while the hydroxyl proton would be a region of positive potential, acting as a hydrogen bond donor.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

Conformational Analysis and Energy Landscapes

The flexibility of the oxolane ring and the rotational freedom around the bond connecting it to the imidazole ring mean that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy conformers, as these are the most likely to be biologically active.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using quantum mechanics (e.g., DFT) or molecular mechanics force fields, can be used to explore the conformational space. mdpi.comresearchgate.net The potential energy surface can be scanned by systematically varying key dihedral angles to locate energy minima and transition states. researchgate.net The results of such an analysis would likely reveal several stable conformers, with the relative orientation of the imidazole and oxolane rings and the position of the hydroxyl group being the primary determinants of their relative energies. The most stable conformer would likely be one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a nitrogen atom of the imidazole ring.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution. ajchem-a.com By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, MD simulations can track the trajectory of the molecule over time, revealing its flexibility, conformational transitions, and interactions with the solvent.

These simulations can provide insights into the stability of different conformers in solution and the dynamics of intramolecular hydrogen bonds. Furthermore, MD simulations are crucial for understanding how the molecule interacts with water molecules, including the formation and breaking of hydrogen bonds. The solvation shell around the molecule can significantly influence its properties and its ability to interact with biological targets. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability and flexibility of the molecule over the simulation time. ajchem-a.com

Ligand-Target Docking and Binding Affinity Predictions

To explore the potential therapeutic applications of this compound, computational docking studies can be performed to predict its binding mode and affinity to various protein targets.

Based on the structural features of this compound, particularly the imidazole moiety which is present in many biologically active compounds, potential targets could include enzymes such as cyclooxygenases, kinases, or histone deacetylases (HDACs). ajchem-a.comekb.egnih.gov The process would involve docking the molecule into the binding sites of a panel of known drug targets to identify those for which it shows a high predicted binding affinity.

Once a potential target is identified, molecular docking simulations can predict the preferred binding orientation of this compound within the active site. mdpi.com These simulations employ scoring functions to estimate the binding affinity, typically expressed as a docking score or binding energy. nih.gov

The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For example, the hydroxyl group and the imidazole nitrogen atoms could form hydrogen bonds with polar residues in the active site, while the methyl group and the oxolane ring could engage in hydrophobic interactions. nih.gov

Table 2: Predicted Binding Affinities and Key Interactions for this compound with a Hypothetical Kinase Target

| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|

| -8.5 | ASP145, GLU91 | Hydrogen Bond |

| LEU25, VAL33 | Hydrophobic |

In Silico Mechanistic Insights for Chemical Transformations and Biological Activity

Computational methods can also provide insights into the mechanisms of chemical reactions and the molecular basis of biological activity. For instance, DFT calculations can be used to model the transition states of potential metabolic transformations of this compound, helping to predict its metabolic fate.

Furthermore, by combining docking results with MD simulations of the ligand-protein complex, a more dynamic and realistic picture of the binding event can be obtained. These simulations can reveal the stability of the predicted binding pose and the role of water molecules in mediating ligand-receptor interactions. Such in silico studies can generate hypotheses about the mechanism of action of this compound, which can then be tested experimentally. For example, if docking studies predict that the molecule inhibits an enzyme by binding to its active site, this hypothesis can be validated through in vitro enzyme assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug design, QSAR is a powerful tool for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects. For analogues of this compound, QSAR studies can provide valuable insights into the structural requirements for enhanced antifungal potency, guiding the synthesis of more effective therapeutic agents.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of imidazole and azole-based antifungal agents. These studies offer a framework for understanding how structural modifications to the 2-methylimidazole (B133640) and oxolan-3-ol moieties might influence antifungal activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly informative. These methods correlate the biological activity of a set of molecules with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Key Findings from QSAR Studies of Imidazole-Based Antifungals:

Steric and Electrostatic Fields: CoMFA studies on various imidazole derivatives have consistently highlighted the importance of steric and electrostatic fields in determining antifungal activity. researchgate.netwisdomlib.org The shape and size of substituents on the imidazole ring and its side chains can significantly impact how the molecule fits into the active site of its biological target, often the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. researchgate.netresearchgate.net The distribution of electron density, or the electrostatic potential, also plays a crucial role in the binding affinity.

Hydrophobic and Hydrogen Bonding Interactions: CoMSIA models often reveal the significance of hydrophobic and hydrogen bonding interactions. researchgate.net For instance, the introduction of hydrophobic groups in specific regions of the molecule can enhance its interaction with nonpolar residues in the enzyme's active site. Conversely, the presence of hydrogen bond donors and acceptors can facilitate strong binding to polar residues.

Predictive Power of Models: The statistical robustness of QSAR models is critical for their predictive ability. Parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²) are used to assess a model's quality. For many imidazole-based antifungal QSAR models, high q² and r² values have been reported, indicating good predictive power for designing new compounds. researchgate.netrsc.org

Designing New Analogues of this compound:

Based on the general principles derived from QSAR studies of related antifungal compounds, several strategies can be proposed for the design of novel analogues of this compound. These strategies would involve systematic modifications of the parent structure and the subsequent evaluation of their predicted activity using a QSAR model.

The following interactive data table illustrates a hypothetical QSAR study for a series of analogues, showcasing the types of molecular descriptors that are often correlated with antifungal activity.

| Analogue | R1-Substituent (on Imidazole) | R2-Substituent (on Oxolane) | LogP (Hydrophobicity) | Molecular Weight | Predicted pMIC |

| 1 | H | OH | 1.2 | 184.21 | 5.8 |

| 2 | Cl | OH | 1.9 | 218.65 | 6.5 |

| 3 | F | OH | 1.4 | 202.20 | 6.1 |

| 4 | CH3 | OCH3 | 1.7 | 212.26 | 6.3 |

| 5 | H | NH2 | 0.8 | 183.23 | 5.5 |

| 6 | Cl | OCH3 | 2.4 | 232.69 | 6.8 |

Detailed Research Findings from Analogous Systems:

Research on other antifungal azoles has provided concrete examples of how QSAR can guide drug development. For instance, a 3D-QSAR study on a series of novel azole antifungal compounds led to the successful design and synthesis of 57 new derivatives with significantly improved in vitro antifungal activity. nih.gov The study utilized CoMFA and CoMSIA in conjunction with molecular docking to establish a receptor-based pharmacophore model, which guided the structural modifications.

Another study focusing on imidazole derivatives as inhibitors of Candida albicans P450-demethylase developed CoMFA and CoMSIA models with good predictive correlation coefficients. researchgate.net The contour maps generated from these models provided a visual representation of the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features would be favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent inhibitors.

The following table summarizes the statistical validation parameters from a representative 3D-QSAR study on antifungal imidazole derivatives, demonstrating the reliability of such models.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value (Fischer's test value) | Predictive r² |

| CoMFA | 0.697 | 0.925 | 0.25 | 112.5 | 0.66 |

| CoMSIA | 0.656 | 0.912 | 0.28 | 98.7 | 0.57 |

Structure Activity Relationship Sar Studies of Imidazole Oxolane Derivatives

General Principles of SAR for Imidazole-Containing Compounds

The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. chemijournal.comresearchgate.net It is a five-membered aromatic heterocycle containing two nitrogen atoms, which allows it to act as both a hydrogen bond donor and acceptor. nih.gov This amphoteric nature is crucial for interacting with biological targets like enzymes and receptors. chemijournal.comnih.gov

The biological activity of imidazole derivatives is highly dependent on the substitution pattern on the imidazole ring. researchgate.net Key SAR principles include:

Hydrogen Bonding and Metal Coordination: The sp2-hybridized nitrogen atom (N-3) is a key interaction point, often acting as a ligand to coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes. cumhuriyet.edu.trnih.govresearchgate.net The N-1 nitrogen, when unsubstituted, can act as a hydrogen bond donor, which is also a critical interaction for receptor binding. nih.gov

Steric and Electronic Effects: The size, shape, and electronic nature of substituents influence how the molecule fits into a binding pocket and interacts with its target. nih.gov Electron-withdrawing groups, for instance, can affect the pKa of the imidazole ring, altering its ionization state at physiological pH and thus its binding characteristics. researchgate.net

Scaffold Versatility: The imidazole nucleus serves as a versatile core for attaching various pharmacophoric groups, leading to a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net

SAR Profiling of 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol Analogues

While comprehensive SAR studies specifically for this compound are not extensively documented, analysis of related analogues provides significant insights into the structural requirements for biological activity.

Substitutions on the imidazole moiety can dramatically alter the biological activity of a compound. The position and nature of the substituent are critical. In a series of antifungal compounds featuring an imidazole ring connected to a dienone motif, the substitution pattern on the imidazole ring was found to be a critical determinant of activity.

As shown in the table below, replacing the unsubstituted imidazole ring of a lead compound with either a 4-methyl-1H-imidazole or a 4,5-dichloro-1H-imidazole resulted in a significant loss of antifungal activity. nih.gov This suggests that for that particular scaffold, steric hindrance or altered electronic properties caused by substituents on the imidazole ring are detrimental to its interaction with the biological target. nih.gov Conversely, the 2-methyl group, as present in the subject compound, is a common feature in other bioactive imidazole derivatives, indicating its potential compatibility with or contribution to activity in different contexts. nih.gov

| Compound | Imidazole Moiety | Relative Antifungal Activity |

|---|---|---|

| Lead Compound | 1H-imidazole | Active |

| Analogue 1 | 4-methyl-1H-imidazole | Largely Abolished |

| Analogue 2 | 4,5-dichloro-1H-imidazole | Largely Abolished |

The oxolane (tetrahydrofuran) ring is a key structural component found in many biologically active natural products and synthetic compounds, including nucleoside analogues. nih.gov Its conformation and the presence of the ether oxygen atom are crucial for biological activity. In studies of muscarine (B1676868) analogues, which feature a (3-hydroxyoxolan-2-yl)methyl group, the ether oxygen atom was identified as being critical for activity. nih.gov Modifications to the oxolane ring, such as altering its size or replacing the oxygen atom with other heteroatoms, would be expected to significantly impact the compound's three-dimensional shape and its ability to form key interactions with a biological target. While specific studies on oxolane ring modifications for imidazole-oxolane derivatives are limited, the principles derived from related structures underscore the ring's integral role in defining the molecule's active conformation.

The hydroxyl (-OH) group is a critical functional group that often plays a pivotal role in a molecule's biological activity. Its importance stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of enzymes or receptors. masterorganicchemistry.com

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a drug molecule is often a critical factor in its biological activity. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies, selectivities, and metabolic profiles.

Mechanistic Investigations of Action (e.g., enzyme inhibition, receptor modulation, molecular signaling pathways)

Imidazole derivatives exert their biological effects through a variety of mechanisms, with enzyme inhibition being one of the most prominent. The unhindered N-3 nitrogen of the imidazole ring is a key pharmacophoric feature that can coordinate with metal ions in the active sites of metalloenzymes. cumhuriyet.edu.trnih.govresearchgate.net

Enzyme Inhibition

A primary mechanism of action for many antifungal and anticancer imidazole derivatives is the inhibition of cytochrome P450 (CYP) enzymes.

Lanosterol (B1674476) 14α-demethylase (CYP51) Inhibition: In fungi, many imidazole-based drugs act as potent inhibitors of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol (B1671047). nih.govresearchgate.net Ergosterol is an essential component of the fungal cell membrane. By coordinating to the heme iron atom in the active site of CYP51, the imidazole ring blocks the enzyme's normal function. nih.govresearchgate.net This disrupts ergosterol production, leading to altered membrane fluidity and integrity, and ultimately inhibiting fungal growth. researchgate.netnih.gov

Aromatase (CYP19A1) Inhibition: In cancer therapy, particularly for hormone-dependent breast cancer, imidazole derivatives serve as non-steroidal aromatase inhibitors. cumhuriyet.edu.trcumhuriyet.edu.tr Aromatase is a CYP enzyme responsible for the final step of estrogen biosynthesis. nih.gov Similar to the antifungal mechanism, the imidazole nitrogen interacts with the heme-iron atom of the aromatase enzyme, competitively blocking the binding of the natural substrate and thereby inhibiting estrogen production. cumhuriyet.edu.tr This reduction in estrogen levels suppresses the growth of estrogen receptor-positive cancer cells. cumhuriyet.edu.tr

The inhibitory activity of several imidazole derivatives against aromatase is presented in the table below.

| Compound | Description | Aromatase Inhibition IC₅₀ (µM) |

|---|---|---|

| Letrozole (Reference) | Triazole-based Aromatase Inhibitor | ~0.021 |

| Compound 1a | Imidazole Derivative | 5.42 |

| Compound 1b | Imidazole Derivative | 6.15 |

| Compound 1d | Imidazole Derivative | 8.79 |

| Compound 2e | Hybrid Imidazole-Thiazolylhydrazone | 0.020 |

Receptor Modulation and Other Mechanisms

Interaction with Specific Enzymes (e.g., Haem Oxygenase, COX-2, LpxC, PDEs)

The interaction of imidazole-containing compounds with various enzymes is a key determinant of their pharmacological effects. The imidazole moiety often acts as a crucial binding motif, for instance, by coordinating with metal ions in the active sites of metalloenzymes.

Haem Oxygenase (HO)

Research into imidazole-dioxolane compounds has identified them as novel inhibitors of heme oxygenase (HO), an enzyme responsible for the degradation of heme. These compounds are structurally distinct from the more common metalloporphyrin-based HO inhibitors.

Studies on a series of imidazole-dioxolane derivatives have shown that many are potent inhibitors of both the inducible isoform, HO-1, and the constitutive isoform, HO-2. However, some derivatives have demonstrated moderate to high selectivity for HO-1. For example, compounds with larger appendages in the "northeastern region" of the molecule did not inhibit CYP2E1, another heme-containing enzyme, indicating a degree of selectivity. In contrast, all tested compounds in one study showed high inhibitory potency against CYP3A1/3A2.

| Compound Type | Target Enzyme | Activity | Selectivity |

|---|---|---|---|

| Imidazole-Dioxolane Derivatives | Haem Oxygenase-1 (HO-1) | Potent Inhibition | Moderately to Highly Selective over HO-2 |

| Imidazole-Dioxolane Derivatives | Haem Oxygenase-2 (HO-2) | Potent Inhibition | Generally less inhibited than HO-1 by selective compounds |

| Imidazole-Dioxolane Derivatives (with large northeastern appendage) | CYP2E1 | No Inhibition | - |

| Imidazole-Dioxolane Derivatives | CYP3A1/3A2 | High Inhibitory Potency | - |

Cyclooxygenase-2 (COX-2)

The anti-inflammatory properties of many imidazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade. Structure-activity relationship studies have revealed that the substitution pattern on the imidazole ring is critical for potent and selective COX-2 inhibition.

For instance, studies on 1,5-diaryl imidazole derivatives found that the addition of halo substituents was essential for their effectiveness as COX-2 inhibitors, while unsubstituted imidazoles were inactive. Both halo and nitro groups attached to the benzylidene moieties of imidazole and oxazole (B20620) derivatives have been shown to play a key role in the suppression of inflammatory markers by inhibiting COX-2. nih.gov

In a series of newly synthesized oxazolone (B7731731) and imidazolone (B8795221) compounds, docking studies revealed good binding affinities for COX-2. nih.gov In vivo anti-inflammatory assays confirmed that these compounds significantly reduced inflammation, with one nitro-substituted imidazole derivative (N-A) showing effects comparable to the standard drug, indomethacin. nih.gov Furthermore, these compounds were found to decrease the expression of COX-2 mRNA levels. nih.gov

| Compound Series | Key Structural Feature | COX-2 Inhibition | Effect on Inflammatory Markers |

|---|---|---|---|

| 1,5-Diaryl Imidazoles | Halo substituents | Effective | Suppression |

| Oxazolone and Imidazolone Derivatives | Halo and Nitro groups on benzylidene moieties | Effective | Suppression |

| Nitro-substituted Imidazole (N-A) | Nitro group | Comparable to Indomethacin | Reduction in expression |

LpxC

Key structural features of known LpxC inhibitors include a zinc-binding group (often a hydroxamate) and a hydrophobic tail that occupies a narrow tunnel in the enzyme's active site. nih.gov The core of the molecule, which links these two features, is a major determinant of inhibitory activity. While imidazole-oxolane cores have not been extensively studied in this context, the general principles of LpxC inhibition suggest that for an imidazole-oxolane derivative to be active, it would likely need to incorporate a metal-chelating group and a suitable hydrophobic moiety.

Phosphodiesterases (PDEs)

Information regarding the specific interaction of imidazole-oxolane derivatives with phosphodiesterases (PDEs) is limited in the available literature. However, some imidazole-containing compounds have been investigated as PDE inhibitors. For example, Pimobendan is a known calcium sensitizer (B1316253) and phosphodiesterase inhibitor that contains an imidazole nucleus. nih.gov The development of selective PDE inhibitors is an active area of research for various therapeutic applications, and the versatile nature of the imidazole scaffold makes it a candidate for the design of new inhibitors.

Modulation of Cellular Pathways (e.g., apoptosis, autophagy, inflammatory markers)

Imidazole derivatives have been shown to modulate a variety of cellular pathways, leading to effects such as the induction of apoptosis in cancer cells and the regulation of autophagy and inflammatory responses.

Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Several studies have demonstrated the pro-apoptotic potential of imidazole derivatives.

For example, a novel series of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were found to induce apoptosis in cancer cells. nih.gov The most active compound in this series, 4f , induced a 68.2% apoptosis rate in HeLa cells at 24 hours. nih.gov Mechanistic studies revealed that this compound increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, and also led to an increase in caspase-3 expression, a key executioner of apoptosis. nih.gov

Another study on different imidazole derivatives showed that they could reduce the proliferation of myeloid leukemia cells by inducing apoptosis. nih.gov This effect was linked to the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway. nih.gov

| Imidazole Derivative | Cell Line | Apoptotic Effect | Mechanism |

|---|---|---|---|

| 1-(4-substituted phenyl)-2-ethyl imidazole (4f ) | HeLa | 68.2% apoptosis at 24h | Increased Bax, decreased Bcl-2, increased caspase-3 |

| Novel imidazole derivatives (L-4, L-7, R-35, R-NIM04) | Myeloid Leukemia (NB4, K562) | Reduced proliferation via apoptosis induction | Downregulation of AXL-RTK and Wnt/β-catenin target genes |

Autophagy

Autophagy is a cellular process of self-degradation that plays a complex role in both cell survival and cell death. Imidazole and its derivatives have been shown to modulate this pathway.

One study found that imidazole itself can inhibit autophagy flux by blocking the maturation of autophagosomes into autolysosomes. nih.gov This blockage of the autophagic process was accompanied by the induction of apoptosis, suggesting a potential interplay between these two pathways. nih.gov The pro-apoptotic effect was mediated by an increase in Bim expression, which was in turn regulated by the transcription factor Foxo3a. nih.gov

Inflammatory Markers

As discussed in the context of COX-2 inhibition, imidazole derivatives can significantly impact inflammatory pathways. Their anti-inflammatory effects are often mediated by the downregulation of key inflammatory markers.

In a study of newly synthesized oxazolone and imidazolone derivatives, the compounds were found to reduce the expression of inflammatory markers such as COX-2 and TNF-α. nih.gov This reduction was observed at both the protein and mRNA levels, indicating that these compounds can modulate the inflammatory response at multiple points. nih.gov The anti-inflammatory activity of di- and tri-substituted imidazoles has also been demonstrated, with some compounds showing good anti-inflammatory activity with minimal gastrointestinal irritation. nih.gov

Potential Applications in Chemical Biology and Materials Science

Role as Chemical Probes for Biological Systems

The imidazole (B134444) ring is a fundamental component of biological systems, most notably as the side chain of the amino acid histidine. This feature allows it to participate in enzyme catalysis, protein structure stabilization, and metal ion coordination within metalloproteins. unigoa.ac.inwikipedia.org These intrinsic properties make imidazole derivatives excellent candidates for chemical probes designed to investigate biological processes.

The 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol scaffold could be leveraged to create probes for:

Metal Ion Sensing: The imidazole nitrogen atoms are adept at coordinating with various metal ions. seejph.com By functionalizing the scaffold with a fluorophore, it is conceivable to design probes that signal the presence of specific metal ions like Zn²⁺, Cu²⁺, or Fe³⁺ through changes in fluorescence, a principle demonstrated in other imidazole-based sensors. unigoa.ac.inseejph.com

pH Measurement: The pKa of the imidazole ring is near physiological pH, making it sensitive to pH changes. wikipedia.org This allows for the potential development of pH-sensitive probes to monitor pH gradients in cellular compartments.

Enzyme Activity Monitoring: As a structural mimic of histidine, the molecule could serve as a probe for enzymes that recognize histidine residues, potentially acting as a competitive inhibitor or a substrate analog to report on enzyme activity.

Development of Targeted Molecular Tools and Reagents

The structure of this compound is well-suited for elaboration into more complex molecular tools. The hydroxyl group on the oxolane ring provides a convenient attachment point for various functional tags without significantly altering the core imidazole structure. This allows for the creation of targeted reagents for a range of bioanalytical applications.

Potential Modifications and Applications:

| Attached Moiety | Potential Application | Rationale |

| Biotin | Affinity-based protein purification | Enables the capture of proteins that bind to the imidazole-oxolane scaffold. |

| Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescence microscopy and imaging | Allows for the visualization of the molecule's localization within cells or tissues. |

| Photo-crosslinker | Covalent capture of binding partners | Facilitates the identification of interacting proteins by forming a permanent bond upon UV irradiation. |

| Solid Support (e.g., Agarose Bead) | Affinity chromatography | Creates a stationary phase for isolating proteins or other biomolecules with an affinity for the ligand. |

These modifications could transform the core scaffold into powerful tools for proteomics, diagnostics, and fundamental biological research, enabling researchers to "fish" for and identify specific biomolecular targets. nih.govresearchgate.net

Exploration in Catalysis (e.g., Organocatalysis, Metal Complex Ligands)

The imidazole moiety is a well-established player in the field of catalysis, both as a standalone organocatalyst and as a ligand for transition metals.

Organocatalysis: Imidazole and its derivatives can act as nucleophilic catalysts, accelerating reactions such as hydrolysis and acyl transfer. nih.gov Studies have shown that imidazole-containing molecules can exhibit cholinesterase-like activity by catalyzing the hydrolysis of esters. nih.gov The 2-methyl group on the scaffold of this compound can sterically tune the catalytic activity, while the oxolane backbone provides a defined three-dimensional structure that could impart stereoselectivity to the catalyzed reactions.

Metal Complex Ligands: The nitrogen atoms of the imidazole ring are excellent donors for coordinating with transition metals. wikipedia.org This property is fundamental to the function of many metalloenzymes. As a synthetic ligand, this compound could be used to create novel metal complexes for catalysis. The hydroxyl group could also participate in coordination, making the molecule a bidentate ligand, which often enhances the stability and catalytic performance of the resulting metal complex. nbinno.com Such complexes have potential applications in oxidation, reduction, and cross-coupling reactions. nbinno.commdpi.com For instance, 2-methylimidazole (B133640) has been used to synthesize copper iminodiacetate (B1231623) complexes that show catalytic activity in the oxidation of cyclohexane. mdpi.com

Examples of Catalysis by Imidazole-Based Systems:

| Catalyst Type | Example Reaction | Role of Imidazole | Reference |

| Organocatalyst | Hydrolysis of Acetylthiocholine | Acts as a nucleophilic catalyst, mimicking cholinesterase. | nih.gov |

| Metal Complex Ligand | Knoevenagel Condensation | 2-Methylimidazole acts as a coordination regulator in the synthesis of a MOF-5 catalyst. | rsc.orgresearchgate.net |

| Metal Complex Ligand | Oxidation of Cyclohexane | 2-Methylimidazole is a ligand in a copper complex that catalyzes oxidation. | mdpi.com |

Integration into Advanced Materials (e.g., Polymers, Sensors)

The functional groups within this compound make it a promising building block for advanced materials.

Polymers: The hydroxyl group on the oxolane ring can be used as an initiation site for ring-opening polymerization or as a monomer in condensation polymerizations (e.g., to form polyesters or polyurethanes). Incorporating the imidazole-oxolane unit into a polymer backbone could impart desirable properties such as improved thermal stability, ionic conductivity, or metal-chelating capabilities. numberanalytics.com

Sensors: The ability of the imidazole group to interact with metal ions and respond to pH changes can be harnessed in the development of chemical sensors. seejph.com An electrode modified with a polymer containing this scaffold could function as a potentiometric or fluorescent sensor for specific analytes. Imidazole derivatives have been successfully employed in fluorescent sensors for detecting ions like cyanide and mercury, and in film-based sensors for detecting hydrazine. rsc.orgrsc.org Metal-organic frameworks (MOFs) built with imidazole-containing ligands have also been shown to act as fluorescent sensors for nitroaromatics and metal ions. nih.gov

Future Perspectives and Unexplored Research Avenues for Imidazole-Oxolane Hybrid Scaffolds

The potential of the this compound scaffold and its derivatives is vast, with many research avenues yet to be explored. The fusion of the biologically relevant imidazole ring with the versatile oxolane structure opens doors to new chemical entities with tailored properties. nih.govrsc.org

Future research could focus on several key areas:

Stereoselective Synthesis: The oxolan-3-ol portion of the molecule contains chiral centers. Developing synthetic routes to access stereochemically pure isomers is crucial, as different stereoisomers may exhibit vastly different biological activities or catalytic efficiencies.

Library Development: Synthesizing a library of derivatives by modifying the substituents on either the imidazole or oxolane ring could lead to the discovery of compounds with optimized properties for specific applications, from drug discovery to materials science. numberanalytics.comnumberanalytics.com

Advanced Materials: Further exploration into the use of this scaffold in creating functional materials like MOFs, covalent organic frameworks (COFs), and smart polymers is warranted. nbinno.comacs.org The introduction of imidazole groups can significantly regulate the luminescent and electronic properties of such materials. acs.org

Biological Activity Screening: A comprehensive screening of the compound and its derivatives against various biological targets (e.g., kinases, metalloenzymes) could uncover novel therapeutic leads. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like 4-chlorotetrahydrofuran derivatives with 2-methylimidazole in xylene (10 mL) for 25–30 hours under inert conditions is a documented route . Reaction optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Monitoring via TLC (e.g., using silica gel plates with ethyl acetate/hexane) ensures completion. Post-reaction purification via recrystallization (methanol or ethanol) or column chromatography (silica gel, gradient elution) is critical to isolate the product .

Q. How can X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol solvate) are mounted on a diffractometer (e.g., Bruker SMART CCD) at 90 K. Data collection parameters include φ and ω scans with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Structural refinement using software like SHELXL resolves bond lengths (mean C–C = 0.002 Å) and angles, confirming the oxolane ring conformation and imidazole substitution pattern .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (xylene, methanol). Waste disposal must follow hazardous chemical guidelines, with neutralization of acidic/basic byproducts (e.g., 5% NaOH wash) before disposal .

Q. Which analytical techniques validate purity and identity?

- Methodological Answer :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase acetonitrile/water (70:30) .

- FTIR : Confirm functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, imidazole C=N at 1650 cm⁻¹) .

- NMR : NMR in DMSO-d6 resolves oxolan-3-ol protons (δ 4.2–4.5 ppm) and imidazole protons (δ 7.1–7.3 ppm) .

Q. How is recrystallization optimized for purification?

- Methodological Answer : Select solvents with high solubility at boiling point and low solubility at room temperature (e.g., methanol or ethanol). Slow cooling (0.5°C/min) promotes crystal growth. For impurities with similar polarity, mixed solvents (e.g., ethanol/water) improve selectivity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) be resolved?

- Methodological Answer : Cross-validate using multiple techniques. For example, if LCMS shows [M+H] at m/z 211 but NMR suggests impurities, perform high-resolution MS (HRMS) to confirm molecular formula. SC-XRD can unambiguously resolve stereochemical ambiguities .

Q. What strategies mitigate low yields in imidazole ring formation?

- Methodological Answer : Side reactions (e.g., oxidation of the hydroxyl group) are minimized by using anhydrous conditions and inert gas (N). Catalytic additives like Pd/C or TEMPO can suppress byproducts. Kinetic studies (varying reflux time from 20–40 hours) identify optimal reaction windows .

Q. How to design bioactivity assays targeting imidazole-derived metabolites?

- Methodological Answer : Metabolite identification via LC-HRMS/MS in biological matrices (e.g., liver microsomes). Use isotopic labeling (e.g., -oxolane) to track metabolic pathways. In vitro assays (e.g., enzyme inhibition using recombinant CYP450 isoforms) quantify metabolic stability .

Q. What computational methods predict intermolecular interactions in crystallography?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bonding (e.g., O–H···N between oxolan-3-ol and imidazole). Hirshfeld surface analysis visualizes packing interactions (e.g., π-π stacking of imidazole rings) .

Q. How to address discrepancies in melting points across synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.